4-Chloro-6,7,8-trimethoxyquinazoline

Anticancer Quinazoline Antiproliferative

4-Chloro-6,7,8-trimethoxyquinazoline is a halogenated heterocyclic building block within the quinazoline class, characterized by a chlorine atom at the 4-position and three methoxy groups distributed across positions 6, 7, and 8 of the fused benzene ring. With a molecular formula of C11H11ClN2O3 and a molecular weight of 254.67 g/mol, this compound serves as a key electrophilic intermediate in nucleophilic aromatic substitution (SNAr) reactions, primarily to install diverse amine substituents at the 4-position for generating libraries of 4-aminoquinazoline derivatives that target tyrosine kinases, tubulin polymerization, and phosphodiesterases.

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
CAS No. 33371-00-5
Cat. No. B1345512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7,8-trimethoxyquinazoline
CAS33371-00-5
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC
InChIInChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3
InChIKeyBIICRHXSGPYQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7,8-trimethoxyquinazoline (CAS 33371-00-5): A Halogenated Quinazoline Building Block with a Distinct Trimethoxy Substitution Pattern for Kinase and Tubulin Inhibitor Synthesis


4-Chloro-6,7,8-trimethoxyquinazoline is a halogenated heterocyclic building block within the quinazoline class, characterized by a chlorine atom at the 4-position and three methoxy groups distributed across positions 6, 7, and 8 of the fused benzene ring [1]. With a molecular formula of C11H11ClN2O3 and a molecular weight of 254.67 g/mol, this compound serves as a key electrophilic intermediate in nucleophilic aromatic substitution (SNAr) reactions, primarily to install diverse amine substituents at the 4-position for generating libraries of 4-aminoquinazoline derivatives that target tyrosine kinases, tubulin polymerization, and phosphodiesterases [2]. The 6,7,8-trimethoxy pattern represents a deliberate structural departure from the classical 6,7-dimethoxy pharmacophore found in landmark EGFR inhibitors such as PD153035, and is sourced from the natural product gallic acid, providing a bio-renewable synthetic entry distinct from petrochemical-derived quinazoline intermediates [3].

Why 4-Chloro-6,7,8-trimethoxyquinazoline Cannot Be Replaced by 4-Chloro-6,7-dimethoxyquinazoline in Target-Focused Synthesis


The 6,7,8-trimethoxy substitution pattern on the quinazoline core is not a simple incremental addition of a methoxy group; it fundamentally alters the electronic distribution, steric environment, and biological target profile of the resulting 4-amino derivatives. When 4-chloro-6,7,8-trimethoxyquinazoline undergoes SNAr with aryl amines, the products consistently exhibit antiproliferative activity against tumor cell lines (IC50 range 5.8–9.8 μM across PC3, A431, Bcap-37, and BGC823) with a mechanism linked to tubulin polymerization inhibition rather than EGFR kinase inhibition [1]. In contrast, the 6,7-dimethoxy analog PD153035 achieves EGFR IC50 values in the low picomolar range (25 pM) [2], while the 6,7,8-trimethoxy N-aryl derivatives tested were reported to exhibit inferior anticancer activity compared with PD153035 [3]. This target shift means that replacing the trimethoxy intermediate with a dimethoxy version leads to a different pharmacological profile, making the two building blocks non-interchangeable for programs targeting the colchicine binding site or seeking EGFR-sparing activity [4].

Quantitative Differentiation Evidence for 4-Chloro-6,7,8-trimethoxyquinazoline Versus Closest Analogs


Antiproliferative Potency of 6,7,8-Trimethoxy-Derived 4-Aminoquinazolines vs. PD153035 Baseline

Derivatives synthesized from 4-chloro-6,7,8-trimethoxyquinazoline via SNAr with aryl amines were evaluated by MTT assay across four cancer cell lines, with the most potent analogs (6b and 6e) exhibiting IC50 values of 5.8–9.8 μM [1]. In a separate head-to-head study, most 6,7,8-trimethoxy N-aryl-substituted compounds showed inferior anticancer activity compared with the reference drug PD153035 [2]. This demonstrates that while the 6,7,8-trimethoxy core produces moderate micromolar antiproliferative activity, it does not replicate the sub-nanomolar EGFR inhibition of the 6,7-dimethoxy pharmacophore, indicating a divergent mechanism of action [3].

Anticancer Quinazoline Antiproliferative

Tubulin Polymerization Inhibition: A Target Profile Unique to 6,7,8-Trimethoxyquinazoline Derivatives

The 4-chlorophenyl-substituted derivative synthesized from 4-chloro-6,7,8-trimethoxyquinazoline displayed significant tubulin polymerization inhibition activity, with IC50 values of 2.16 μM (MCF-7), 8.53 μM (HeLa), and 10.42 μM (HT-29) across three cancer cell lines [1]. This tubulin-targeting activity is mechanistically distinct from the EGFR kinase inhibition observed with 6,7-dimethoxyquinazoline derivatives such as PD153035, which shows no reported tubulin polymerization inhibition [2]. The lead 6,7,8-trimethoxy compound was further shown to induce mitochondria-mediated apoptosis, cause cell cycle arrest, and exhibit stable binding in the colchicine domain during 100 ns molecular dynamics simulations [3].

Tubulin polymerization Colchicine binding site Anticancer

PDE Isozyme Selectivity: 6,7,8-Trimethoxyquinazoline Core Confers >10-Fold Selectivity for cGMP-PDE

A derivative bearing the 6,7,8-trimethoxyquinazoline core, specifically 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, exhibited potent inhibitory action on cyclic GMP phosphodiesterase (cGMP-PDE) isolated from porcine aorta with an IC50 of 0.36 μM, while its inhibitory activities toward other PDE isozymes were at least 10-fold weaker [1]. This isozyme selectivity profile is distinct from the broad-spectrum PDE inhibition or EGFR activity associated with 6,7-dimethoxyquinazoline analogs, providing a quantifiable selectivity advantage for the 6,7,8-trimethoxy scaffold [2].

Phosphodiesterase cGMP-PDE Selectivity

Synthetic Yield from Renewable Gallic Acid vs. Petrochemical-Derived Dimethoxy Routes

4-Chloro-6,7,8-trimethoxyquinazoline is synthesized from natural gallic acid via a seven-step sequence, with the final chlorination step (POCl3/N,N-dimethylaniline, reflux 3 h) yielding the title compound from 6,7,8-trimethoxyquinazolin-4-one [1]. In contrast, 4-chloro-6,7-dimethoxyquinazoline is typically prepared from 3,4-dimethoxyacetophenone or 4,5-dimethoxyanthranilic acid via petrochemical-derived starting materials, with reported yields of 83.3% to 98% for the chlorination step . While the dimethoxy route offers higher step yields, the trimethoxy route provides a renewable sourcing advantage from plant-derived gallic acid, which may be critical for programs requiring bio-based supply chain documentation or avoiding petrochemical dependency [2].

Green chemistry Synthetic route Gallic acid

SNAr Reactivity: Microwave-Assisted Derivatization Enables Rapid Library Synthesis

4-Chloro-6,7,8-trimethoxyquinazoline undergoes efficient nucleophilic aromatic substitution with aryl and benzyl amines under both conventional thermal reflux (4–12 h, i-PrOH) and microwave irradiation conditions [1]. Under microwave conditions, a fast, efficient, and convenient reaction was achieved, providing a simple method for synthesizing novel 6,7,8-trimethoxy N-substituted-4-aminoquinazoline compounds in good yields within short reaction times [2]. The 4-chloro group on the trimethoxy-substituted core retains excellent reactivity despite the electron-donating effect of three methoxy groups, demonstrating that the 6,7,8-trimethoxy pattern does not significantly deactivate the ring toward SNAr relative to the 6,7-dimethoxy analog [3].

Microwave synthesis SNAr Library generation

EGFR Inhibitor Activity of 6,7,8-Trimethoxy N-Aryl Derivatives: Tg11 Matches Epirubicin in SGC7901 Gastric Cancer Cells

A series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives, synthesized from 4-chloro-6,7,8-trimethoxyquinazoline, were designed as EGFR inhibitors and evaluated against the gastric cancer cell line SGC7901. Compound Tg11 exhibited an IC50 of 0.434 μM, which is approximately 12-fold more potent than epirubicin (IC50 = 5.16 μM) in the same assay [1]. Western blot analysis confirmed that Tg11 at 40 μM for 30 min resulted in near complete inhibition of EGF-induced ERK1/2 phosphorylation, directly linking the antiproliferative effect to EGFR pathway blockade [2]. This contrasts with PD153035-derived 6,7-dimethoxy analogs, which achieve picomolar EGFR potency but lack the micromolar-range cellular activity window provided by the 6,7,8-trimethoxy scaffold for gastric cancer applications.

EGFR inhibitor Gastric cancer ERK1/2 phosphorylation

Recommended Application Scenarios for 4-Chloro-6,7,8-trimethoxyquinazoline Based on Quantitative Differentiation


Tubulin Polymerization Inhibitor Development Targeting the Colchicine Binding Site

Synthesize 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazoline derivatives from 4-chloro-6,7,8-trimethoxyquinazoline for evaluation as tubulin polymerization inhibitors. The 4-chlorophenyl-substituted derivative has demonstrated IC50 values of 2.16 μM (MCF-7), 8.53 μM (HeLa), and 10.42 μM (HT-29) with confirmed tubulin polymerization inhibition and mitochondria-mediated apoptosis induction [1]. This scenario is directly supported by the mechanistic target divergence from 6,7-dimethoxy EGFR inhibitors established in Evidence Items 1 and 2.

cGMP-Selective Phosphodiesterase Inhibitor Design with >10-Fold Isozyme Selectivity

Utilize 4-chloro-6,7,8-trimethoxyquinazoline as the core scaffold for developing cGMP-PDE selective inhibitors. The methylenedioxybenzyl-amino derivative (4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline) has demonstrated an IC50 of 0.36 μM against cGMP-PDE with at least 10-fold selectivity over other PDE isozymes [2]. This selectivity window is specifically linked to the 6,7,8-trimethoxyquinazoline core and is not observed with 6,7-dimethoxy analogs, as documented in Evidence Item 3.

Gastric Cancer EGFR Inhibitor Programs with ERK1/2 Pathway Blockade

Design 6,7,8-trimethoxy N-aryl-4-aminoquinazoline derivatives for EGFR-targeted gastric cancer therapy. The lead compound Tg11 (IC50 = 0.434 μM) outperformed epirubicin (IC50 = 5.16 μM) by 11.9-fold in SGC7901 cells and achieved near-complete inhibition of EGF-induced ERK1/2 phosphorylation [3]. This scenario leverages the unique EGFR inhibitory profile of the 6,7,8-trimethoxy scaffold in gastric cancer, as established in Evidence Item 6.

Rapid Microwave-Assisted Library Synthesis for SAR Exploration

Employ microwave irradiation protocols to generate diverse 4-amino-6,7,8-trimethoxyquinazoline libraries from 4-chloro-6,7,8-trimethoxyquinazoline in short reaction times with good yields. The validated microwave SNAr methodology allows efficient parallel derivatization with aryl and benzyl amines in i-PrOH [4], accelerating structure-activity relationship (SAR) studies for hit-to-lead optimization in kinase, tubulin, and PDE inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6,7,8-trimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.